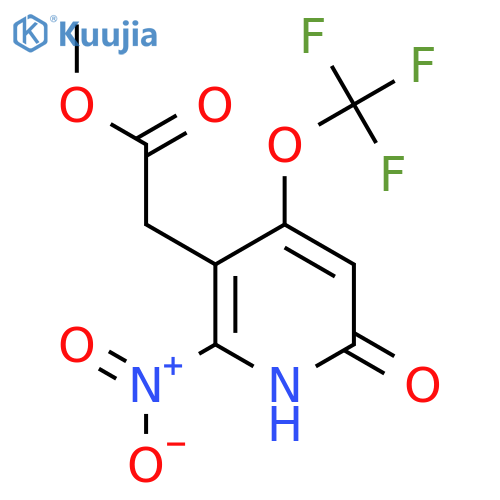

Cas no 1806736-53-7 (Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate)

1806736-53-7 structure

商品名:Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate

CAS番号:1806736-53-7

MF:C9H7F3N2O6

メガワット:296.156893014908

CID:4830560

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate

-

- インチ: 1S/C9H7F3N2O6/c1-19-7(16)2-4-5(20-9(10,11)12)3-6(15)13-8(4)14(17)18/h3H,2H2,1H3,(H,13,15)

- InChIKey: BENBAHHHJBVKPA-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC(NC(=C1CC(=O)OC)[N+](=O)[O-])=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 517

- トポロジー分子極性表面積: 110

- 疎水性パラメータ計算基準値(XlogP): 0.5

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029097442-1g |

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate |

1806736-53-7 | 97% | 1g |

$1,504.90 | 2022-03-31 |

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1806736-53-7 (Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量